[(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]cyclohexylamine
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Overview
Description
[(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]cyclohexylamine is a chemical compound with the molecular formula C19H31NO3S and a molecular weight of 353.5193 . This compound is characterized by its unique structure, which includes a sulfonyl group attached to a cyclohexylamine moiety, and a phenyl ring substituted with dimethyl and pentyloxy groups.
Chemical Reactions Analysis
[(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]cyclohexylamine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of [(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]cyclohexylamine is not well-documented. similar compounds often exert their effects through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact mechanism of action for this compound .
Comparison with Similar Compounds
[(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]cyclohexylamine can be compared with other sulfonyl-containing compounds, such as:
[(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine: Similar structure but with a dimethylamine group instead of cyclohexylamine.
Aromatic disulfides and sulfones: These compounds share the sulfonyl group but differ in their overall structure and properties.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H31NO3S |
---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
N-cyclohexyl-4,5-dimethyl-2-pentoxybenzenesulfonamide |
InChI |
InChI=1S/C19H31NO3S/c1-4-5-9-12-23-18-13-15(2)16(3)14-19(18)24(21,22)20-17-10-7-6-8-11-17/h13-14,17,20H,4-12H2,1-3H3 |
InChI Key |
QEHLURYKARNYFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NC2CCCCC2 |
Origin of Product |
United States |
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